molecular formula C21H16N2O6 B3404020 (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate CAS No. 1203105-77-4

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

Cat. No. B3404020
CAS RN: 1203105-77-4
M. Wt: 392.4
InChI Key: YNSQNXRTNMPKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the dihydrobenzo[b][1,4]dioxin group, two isoxazole rings, and an acetate group. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole rings and the dihydrobenzo[b][1,4]dioxin group. Isoxazole rings can participate in various reactions such as nucleophilic substitutions and additions . The dihydrobenzo[b][1,4]dioxin group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one have been tested for antimicrobial activity . For example, some novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have shown promising results against bacterial strains like Bacillus cereus, Staphylococcus aureus, E. Coli, Pseudomonas aeruginosa and fungi strain Candida albicans .

Antioxidant Activity

These compounds have also been tested for their antioxidant activity . The antioxidant activity of the synthesized compounds was evaluated by DPPH radical scavenging method .

Anticancer Potential

Isoxazole derivatives have been highlighted for their anticancer potential . They have been studied for inhibiting specific cancer biological targets, such as inhibiting telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Enhancement of Anticancer Activity of Other Drugs

The combination of these compounds with other anticancer drugs like doxorubicin has led to significant enhancement of the anticancer activity . This was evident from the improved IC50 of doxorubicin, the increased activity of caspase-3 and the significant reduction in colony formation ability of LS180 cells after treatment with doxorubicin .

Antiviral/Anti-HIV Activity

Some thiourea derivatives obtained from similar compounds have been evaluated as antiviral/anti-HIV agents .

Anti-tuberculosis Agents

The same thiourea derivatives have also been evaluated for their potential as anti-tuberculosis agents .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the presence of the isoxazole and dihydrobenzo[b][1,4]dioxin groups .

properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O6/c24-21(11-16-15-3-1-2-4-17(15)28-23-16)27-12-14-10-19(29-22-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-10H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSQNXRTNMPKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Reactant of Route 5
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.